2,5-dimethyl-1,4-bis(2-thienylsulfonyl)piperazine
Overview
Description
2,5-dimethyl-1,4-bis(2-thienylsulfonyl)piperazine, commonly known as DTSP, is a chemical compound that has gained attention due to its potential applications in scientific research. DTSP is a piperazine derivative that has been synthesized and studied for its unique properties and mechanism of action.
Mechanism of Action
DTSP acts as a covalent modifier of proteins by forming a stable adduct with cysteine residues. This modification can result in changes to protein conformation, activity, and interactions with other proteins.
Biochemical and Physiological Effects:
DTSP has been shown to have a wide range of biochemical and physiological effects depending on the protein target. For example, DTSP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. DTSP has also been shown to modulate the activity of the membrane transporter P-glycoprotein, which plays a role in drug resistance.
Advantages and Limitations for Lab Experiments
One advantage of using DTSP in lab experiments is its ability to selectively modify proteins, allowing for the study of specific protein targets. However, DTSP can also have off-target effects and may not be suitable for all protein targets. Additionally, the covalent modification of proteins by DTSP can make it difficult to study the effects of reversible protein modifications.
Future Directions
Future research on DTSP could focus on identifying new protein targets and developing more selective DTSP derivatives. Additionally, DTSP could be used in combination with other compounds to study complex protein interactions and signaling pathways.
Scientific Research Applications
DTSP has been used in various scientific research applications due to its ability to selectively bind to proteins and modify their function. DTSP has been studied in the context of protein-protein interactions, enzyme activity, and membrane transport.
properties
IUPAC Name |
2,5-dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S4/c1-11-9-16(24(19,20)14-6-4-8-22-14)12(2)10-15(11)23(17,18)13-5-3-7-21-13/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERQSWQFQLREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=CC=CS2)C)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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